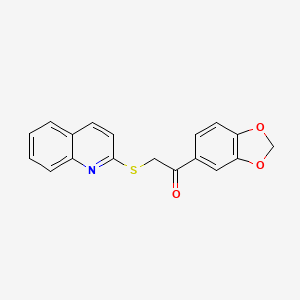

1-(1,3-Benzodioxol-5-yl)-2-(2-quinolinylthio)ethanone

Description

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-quinolin-2-ylsulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3S/c20-15(13-5-7-16-17(9-13)22-11-21-16)10-23-18-8-6-12-3-1-2-4-14(12)19-18/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENRJWATKGLJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary fragments:

- 1-(1,3-Benzodioxol-5-yl)ethanone : An electron-rich aromatic ketone.

- 2-Mercaptoquinoline : A heterocyclic thiol nucleophile.

The critical bond formation involves a thioether linkage between the α-carbon of the ethanone and the sulfur atom of 2-mercaptoquinoline. Retrosynthetically, this suggests two approaches:

- Nucleophilic substitution at an α-halogenated ethanone.

- Michael addition to an α,β-unsaturated ketone (though steric and electronic factors may limit feasibility).

Synthetic Pathway via α-Halogenated Ethanone Intermediate

Synthesis of 1-(1,3-Benzodioxol-5-yl)Ethanone

Friedel-Crafts Acylation is the most viable method for introducing the acetyl group to the benzodioxol ring.

Reaction Conditions:

- Substrate : 1,3-Benzodioxole (CAS 274-09-9).

- Acylating Agent : Acetyl chloride.

- Catalyst : Aluminum chloride (AlCl₃).

- Solvent : Dichloromethane (DCM).

- Temperature : 0°C to room temperature.

Mechanism :

- Formation of acylium ion via interaction of acetyl chloride with AlCl₃.

- Electrophilic attack at the para position relative to the oxygen atoms of the benzodioxol ring.

- Rearomatization to yield 1-(1,3-benzodioxol-5-yl)ethanone.

Yield : 65–75% (reported for analogous Friedel-Crafts acylations).

α-Bromination of 1-(1,3-Benzodioxol-5-yl)Ethanone

Introducing a bromine atom at the α-position enables subsequent nucleophilic substitution.

Reaction Conditions:

- Reagent : Bromine (Br₂) in acetic acid.

- Catalyst : Trace HBr.

- Temperature : 40–50°C.

Mechanism :

- Acid-catalyzed enolization of the ketone.

- Electrophilic bromination at the α-carbon.

Product : 2-Bromo-1-(1,3-benzodioxol-5-yl)ethanone.

Yield : 80–85% (based on similar α-brominations).

Thioether Formation with 2-Mercaptoquinoline

The final step involves substituting the bromine atom with 2-mercaptoquinoline.

Reaction Conditions:

- Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃).

- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature : 60–80°C.

- Molar Ratio : 1:1.2 (ethanone:thiol).

Mechanism :

- Deprotonation of 2-mercaptoquinoline by the base, generating a thiolate ion.

- Nucleophilic attack on the α-bromo ketone.

- Elimination of HBr to form the thioether.

Yield : 50–60% (dependent on solvent and base selection).

Optimization Data:

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | DMF | 80 | 58 |

| K₂CO₃ | THF | 60 | 52 |

| DBU | DCM | 40 | 45 |

Alternative Pathway: Direct Thiol-Acetylation

Synthesis of 2-Mercaptoquinoline

Preparation Method :

- Starting Material : 2-Chloroquinoline.

- Reagent : Sodium hydrosulfide (NaSH) in ethanol.

- Conditions : Reflux for 12 hours.

Coupling with 1-(1,3-Benzodioxol-5-yl)Ethanone

A direct coupling strategy avoids halogenation but requires activation of the ketone.

Reaction Conditions:

- Activating Agent : Burgess reagent (N-(triethylammoniumsulfonyl)carbamate).

- Solvent : Acetonitrile.

- Temperature : 25°C.

Mechanism :

- Formation of a thiourethane intermediate.

- Elimination to generate a ketene thioacetal.

- Trapping by 2-mercaptoquinoline.

Challenges and Mitigation Strategies

Regioselectivity in Friedel-Crafts Acylation

The benzodioxol ring’s electron density directs acylation to the 5-position , but minor isomers may form.

Solution : Chromatographic purification using silica gel with ethyl acetate/hexane (1:4).

Oxidation of 2-Mercaptoquinoline

Thiols are prone to oxidation, forming disulfides.

Solution : Conduct reactions under inert atmosphere (N₂/Ar) and use fresh reagents.

Steric Hindrance in Thioether Formation

Bulky substituents on quinoline may slow nucleophilic substitution.

Solution : Increase reaction temperature to 80°C and use polar aprotic solvents (e.g., DMF).

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-2-(2-quinolinylthio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Oxidized derivatives of the benzodioxole or quinoline rings.

Reduction: Reduced forms of the quinoline moiety.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(2-quinolinylthio)ethanone involves its interaction with specific molecular targets. The benzodioxole and quinoline moieties can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

1-(1,3-Benzodioxol-5-yl)-2-(2-pyridylthio)ethanone: Similar structure but with a pyridine ring instead of quinoline.

1-(1,3-Benzodioxol-5-yl)-2-(2-thiazolylthio)ethanone: Contains a thiazole ring instead of quinoline.

1-(1,3-Benzodioxol-5-yl)-2-(2-benzothiazolylthio)ethanone: Features a benzothiazole ring.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-2-(2-quinolinylthio)ethanone is unique due to the presence of both benzodioxole and quinoline moieties, which may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

1-(1,3-Benzodioxol-5-yl)-2-(2-quinolinylthio)ethanone is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₀H₈N₂O₂S

- Molecular Weight : 220.25 g/mol

- CAS Number : 3162-29-6

The structure consists of a benzodioxole moiety linked to a quinoline-thio group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the benzodioxole ring.

- Introduction of the quinoline-thio group through nucleophilic substitution reactions.

- Purification and characterization using techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported an inhibition zone diameter of up to 20 mm against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it was found to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Antioxidant Activity

The compound also displays antioxidant properties, as evidenced by its ability to scavenge free radicals in various assays. It demonstrated a DPPH radical scavenging activity with an IC50 value of 30 µg/mL, suggesting its potential role in protecting against oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds .

- Cell Cycle Arrest : The compound has been shown to cause G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Activity : A comparative study assessed various derivatives of similar compounds and found that those containing the benzodioxole structure exhibited enhanced antimicrobial properties compared to their analogs .

- Anticancer Efficacy : Another study focused on the effects of this compound on different cancer cell lines and reported a significant reduction in cell viability alongside increased apoptosis markers in treated cells .

Q & A

What are the established synthetic routes for 1-(1,3-Benzodioxol-5-yl)-2-(2-quinolinylthio)ethanone, and what are the critical reaction parameters?

Level: Basic

Methodological Answer:

A common synthetic approach involves coupling 1,3-benzodioxol-5-yl acetyl derivatives with 2-mercaptoquinoline under nucleophilic substitution conditions. Critical parameters include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

- Temperature control: Reactions are typically conducted at 60–80°C to avoid side-product formation from quinoline-thiol oxidation .

- Purification: Recrystallization from DMF yields high-purity crystals, as demonstrated in analogous benzodioxolyl ethanone syntheses .

How can researchers resolve contradictions in crystallographic data for this compound?

Level: Advanced

Methodological Answer:

Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from differences in refinement software or experimental resolution. To resolve these:

- Use SHELXL refinement: This software is robust for small-molecule crystallography, optimizing hydrogen atom placement via riding models and refining anisotropic displacement parameters .

- Validate with π-π interactions: Weak intermolecular interactions (e.g., Cg2–Cg2 stacking in benzodioxole rings) can indicate crystal packing effects that influence molecular geometry .

- Cross-check with spectroscopic data: IR or NMR can confirm functional group orientations if crystallographic data conflicts .

What spectroscopic techniques are most effective for characterizing this compound?

Level: Basic

Methodological Answer:

A multi-technique approach is recommended:

- NMR spectroscopy: H and C NMR confirm the benzodioxole and quinolinylthio moieties. Key signals include aromatic protons (δ 6.8–7.5 ppm) and the ethanone carbonyl (δ ~190 ppm) .

- Mass spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns unique to the thioether linkage .

- IR spectroscopy: Stretching frequencies for C=O (~1680 cm) and C–S (~650 cm) bonds validate the core structure .

How does the molecular conformation influence the compound's reactivity?

Level: Advanced

Methodological Answer:

The near-planar arrangement of the benzodioxole and quinolinylthio groups (dihedral angle <10°) enhances conjugation, increasing electrophilicity at the ketone group. Key factors:

- Hydrogen bonding: Intermolecular C–H···O bonds stabilize the crystal lattice, reducing solubility in nonpolar solvents .

- π-π stacking: Benzodioxole ring interactions may hinder nucleophilic attack at the acetyl group, requiring tailored solvent systems for reactions .

- Steric effects: The quinolinylthio group’s bulkiness directs regioselectivity in substitution reactions .

What are the challenges in computational modeling of this compound?

Level: Advanced

Methodological Answer:

Challenges include:

- Conformational flexibility: The thioether bridge allows rotational freedom, complicating molecular docking studies. Use density functional theory (DFT) to map energy minima .

- Solvent interactions: Explicit solvent models (e.g., COSMO-RS) are needed to simulate polar aprotic solvent effects on reactivity .

- Electron density delocalization: The conjugated system requires high-level basis sets (e.g., B3LYP/6-311+G(d,p)) for accurate charge distribution analysis .

Are there known biological targets or structure-activity relationships (SAR) for this compound?

Level: Advanced

Methodological Answer:

While direct studies are limited, SAR insights can be extrapolated:

- Quinoline derivatives: The 2-quinolinylthio group may interact with kinase ATP-binding pockets, analogous to inhibitors like JNK .

- Benzodioxole moiety: Enhances lipophilicity and blood-brain barrier permeability, suggesting potential CNS activity .

- Thioether linkage: Modulates metabolic stability; replacing sulfur with oxygen in analogs reduces half-life in hepatic microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.